molecular formula C7H5Cl2NO2 B1303832 Methyl 2,5-dichloronicotinate CAS No. 67754-03-4

Methyl 2,5-dichloronicotinate

Cat. No. B1303832
CAS RN: 67754-03-4
M. Wt: 206.02 g/mol
InChI Key: CNPFXYWTMBTSSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with chlorine substituents at positions 2 and 5. The methyl ester group is attached to the carboxylic acid function. The solid-state melting point of Methyl 2,5-Dichloronicotinate ranges from 42.0°C to 46.0°C .

Scientific Research Applications

Cross-Coupling Reactions

Methyl 2,5-dichloronicotinate is utilized in regioselective cross-coupling reactions. These reactions often involve boronic acids and dihalo heterocycles. In a specific instance, the cross-coupling reaction of 2,6-dichloronicotinic acid yielded selectively substituted nicotinic acids. This demonstrates the compound's role in facilitating selective organic transformations (Houpis et al., 2010).

Vibrational Spectra Analysis

In the realm of molecular structure analysis, Methyl 2,5-dichloronicotinate has been subject to quantum chemical studies. These studies focus on its vibrational spectra, including Fourier transform infrared and Raman spectra. The results provide valuable insights into the compound's molecular structure and vibrational frequencies (Xuan & Zhai, 2011).

Nucleophilic Aromatic Substitution Reactions

Methyl 2,5-dichloronicotinate is also involved in nucleophilic aromatic substitution reactions. For example, a study described the highly regioselective formation of 6-aryloxy ethers from a reaction involving this compound, catalyzed by 1,4-diazabicyclo[2.2.2]octane. Such reactions are significant in organic synthesis and in the development of new chemical entities (Shi et al., 2006).

Hydroxylations in Microbial Production

In biotransformation studies, Methyl 2,5-dichloronicotinate has been utilized to create hydroxylated heterocyclic carboxylic acid derivatives. This process involves microbial production and showcases the compound's potential in biotechnological applications (Tinschert et al., 2000).

Environmental Degradation Studies

The compound has been referenced in studies investigating the degradation of similar pesticides in water, indicating its relevance in environmental chemistry and pollution studies. This includes research on hydrodynamic cavitation reactors for degradation purposes (Patil & Gogate, 2012).

Safety And Hazards

  • Safety Precautions :
    • Seek medical advice if skin irritation occurs (P332 + P313) .

properties

IUPAC Name

methyl 2,5-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPFXYWTMBTSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377400
Record name methyl 2,5-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dichloronicotinate

CAS RN

67754-03-4
Record name methyl 2,5-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-Dichloronicotinate
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Synthesis routes and methods I

Procedure details

A solution of 2,5-dichloronicotinic acid (20.2 g, 0.105 mol) in methanol (500 mL) was cooled to 0° C. and neat thionyl chloride (38 mL, 63 g, 0.525 mol) was added over ˜30 min. The reaction mixture was stirred at 0° C. for 1 hour. The cooling bath was removed, the reaction temperature was allowed to warm to rt, and the reaction was allowed to stir for an additional 2 days at room temperature and the solvent was removed under reduced pressure to give an off-white residue. The residue was dissolved in Et2O (˜500 mL) and the resulting solution was washed successively with saturated aqueous NaHCO3 solution (˜300 mL), water (˜300 mL), and brine (˜300 mL). The organic layer was separated, dried over anhydrous MgSO4, and filtered. Removal of the solvent under reduced pressure yielded methyl 2,5-dichloronicotinate (21.0 g, 97%) as a white solid.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2,5-dichloronicotinic acid (20 g, 0.10 mol) [OChem, 782D853] in dichloromethane (520 mL) was treated with 2 M oxalyl chloride in dichloromethane (160 mL, 310 mmol) followed by a few drops of N,N-dimethylformamide and stirred at 20° C. for 15 hours. The reaction mixture was concentrated, diluted with dichloromethane (200 mL), cooled to 0° C., treated with methanol (110 mL, 2.7 mol), and stirred at 0° C. for 5 minutes. The reaction mixture was concentrated to a crude residue. Purification by flash column chromatography using ethyl acetate in hexanes (0-80%) gave the desired product (19 g, 89%). LCMS calculated for C7H6Cl2NO2 (M+H)+: m/z=206.0, 208.0. found: 205.8, 207.7.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Vanlaer, A Voet, C Gielens, M De Maeyer… - 2009 - Wiley Online Library
Derivatives of 6,8‐bridged 5,6,7,8‐tetrahydro‐1,6‐naphthyridines, designed as analogues of huperzine A, were synthesised and evaluated as inhibitors of acetylcholinesterase. In a first …
GV BOYD - Progress in Heterocyclic Chemistry: A Critical Review …, 2013 - books.google.com
Treatment of the nitroalkanes RCH2 NO2 (R= Ph or MeO2C) with thionyl chloride and tri-ethylamine generates nitrile oxides RCNO, trapped as 2-isoxazolines by in situ reac-tions with …
Number of citations: 0 books.google.com
JE Toomey, R Murugan - Progress in heterocyclic chemistry, 1994 - Elsevier
Ot-Nitroacetaldehyde (4, R= H) yields dinitro-l, 2-dihydropyridines (5) in the presence of aldehydes and ammonium acetate in acetic acid.[91KGS64] Use of ethanol-acetic acid solvent …
Number of citations: 5 www.sciencedirect.com
JE TOOMEY, R Murugan - Progress in Heterocyclic Chemistry: A Critical …, 1994 - Pergamon
Number of citations: 1

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